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7-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B11813883
M. Wt: 238.11 g/mol
InChI Key: JZYUFQYAEIDRKY-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core in Organic Chemistry

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, holds a position of considerable significance in organic chemistry. numberanalytics.com This unique fused-ring structure imparts a range of interesting chemical properties, including high electron density and a notable degree of aromaticity. numberanalytics.com Its structural versatility and reactivity make it a valuable building block for the synthesis of more complex molecules. numberanalytics.com

In the realm of medicinal chemistry, the benzo[b]thiophene core is recognized as a "privileged structure." researchgate.netnih.gov This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities. researchgate.netnih.gov It serves as a fundamental scaffold in the design and synthesis of various pharmaceuticals. numberanalytics.com Marketed drugs containing this moiety include Raloxifene (used for osteoporosis), Zileuton (an asthma treatment), and Sertaconazole (an antifungal agent), highlighting the therapeutic relevance of this chemical entity. ijpsjournal.comrsc.orgwikipedia.org Beyond pharmaceuticals, benzo[b]thiophene derivatives are also integral to materials science, where their electronic and fluorescent properties are harnessed for applications in organic electronics, such as organic field-effect transistors (OFETs), and as components of dyes like thioindigo. researchgate.netktu.edu

Overview of Substituted Benzo[b]thiophenes in Academic Research

Academic research has extensively explored the functionalization of the benzo[b]thiophene core, demonstrating that the incorporation of various substituents at different positions can dramatically influence the molecule's properties and biological effects. ijpsjournal.com The direct C-H functionalization of the benzothiophene (B83047) ring is an active area of investigation, as it provides an efficient pathway to generate libraries of analogous compounds for structure-activity relationship (SAR) studies, which are crucial in drug development. hw.ac.uk

Substituted benzo[b]thiophenes are associated with a broad spectrum of pharmacological activities. researchgate.netnih.gov Research has identified derivatives with potent anti-inflammatory, antimicrobial, anticancer, anticonvulsant, antidiabetic, and antioxidant properties. researchgate.netijpsjournal.com For instance, certain benzo[b]thiophene acrylonitrile (B1666552) derivatives have shown promise as anticancer agents, while other substituted forms have been investigated for their potential as kinase inhibitors and selective estrogen receptor modulators (SERMs). rsc.orgaacrjournals.org The C2 and C3 positions of the thiophene ring are common sites for substitution, attracting significant attention due to their utility in both organic synthesis and medicinal chemistry. researchgate.net

Table 1: Selected Biological Activities of Substituted Benzo[b]thiophene Derivatives

Biological ActivityReference
Antimicrobial researchgate.netnih.gov
Anticancer ijpsjournal.comrsc.org
Anti-inflammatory numberanalytics.comijpsjournal.com
Anticonvulsant researchgate.net
Antioxidant researchgate.netrsc.org
Anti-diabetic ijpsjournal.com
Kinase Inhibition rsc.org

Positioning of 7-Bromobenzo[b]thiophene-2-carbonitrile within Heterocyclic Chemistry

This compound is a disubstituted derivative of the core benzo[b]thiophene structure. Its position within heterocyclic chemistry is defined by the specific functional groups it possesses and their influence on the molecule's reactivity and synthetic potential. The molecule features two key functional handles: a bromine atom at the 7-position on the benzene ring and a nitrile group at the 2-position on the thiophene ring.

The bromine atom is a particularly versatile functional group in organic synthesis. It can participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. numberanalytics.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C7-position, enabling the straightforward introduction of diverse molecular fragments. The bromine at the 7-position may also influence the regioselectivity of further electrophilic substitution reactions on the benzene portion of the scaffold.

Simultaneously, the nitrile group at the 2-position is an electron-withdrawing group that can undergo various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. The C2 position of benzothiophene is a known site of high reactivity, making the carbonitrile a useful anchor point for molecular elaboration. hw.ac.ukresearchgate.net The combination of these two functional groups on a rigid, aromatic scaffold makes this compound a valuable intermediate for building complex, polyfunctional molecules.

Table 2: Physicochemical Properties of this compound (Data derived from related structures and computational models)

PropertyValue
Molecular FormulaC₉H₄BrNS
Molecular Weight238.10 g/mol
Topological Polar Surface Area (TPSA)23.79 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds0

(Note: Data for the exact isomer is limited; values are based on the closely related 2-Bromobenzo[b]thiophene-3-carbonitrile chemscene.com)

Research Scope and Objectives for this compound

The primary research scope for this compound is its application as a versatile building block in synthetic organic chemistry. The strategic placement of its bromo and nitrile functional groups allows for selective and sequential reactions, making it an ideal starting material for creating novel and structurally diverse compounds.

The key research objectives for this compound include:

Synthesis of Novel Heterocyclic Systems: Utilizing the nitrile and bromo groups as reaction sites to construct more complex, fused heterocyclic structures. The nitrile can act as a precursor for annulation reactions, while the bromo group can be used to attach other ring systems.

Development of Pharmaceutical Intermediates: Employing the scaffold in the targeted synthesis of potential therapeutic agents. By modifying the C7 and C2 positions, chemists can generate libraries of new benzo[b]thiophene derivatives for screening against various biological targets.

Exploration of Cross-Coupling Reactions: Investigating the reactivity of the C7-bromo bond in various palladium-catalyzed and other metal-catalyzed coupling reactions to synthesize novel aryl- or alkyl-substituted benzo[b]thiophenes.

Functional Group Transformation Studies: Studying the chemical transformations of the C2-nitrile group in the presence of the C7-bromo substituent to create a range of functionalized benzo[b]thiophenes, such as carboxylic acids, amides, and amines, which are themselves valuable synthetic intermediates. ambeed.comnih.gov

Ultimately, the research focus is on leveraging the unique reactivity of this compound to facilitate the efficient and controlled synthesis of advanced molecules for applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrNS B11813883 7-Bromobenzo[b]thiophene-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

IUPAC Name

7-bromo-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

JZYUFQYAEIDRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C#N

Origin of Product

United States

Chemical Reactivity and Transformation of 7 Bromobenzo B Thiophene 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the bicyclic system. In the case of 7-Bromobenzo[b]thiophene-2-carbonitrile, the bromine atom at the 7-position is a deactivating, ortho-, para-directing group, while the 2-carbonitrile group is a deactivating, meta-directing group.

Electrophilic substitution on substituted benzo[b]thiophenes can be complex, often yielding a mixture of products. For instance, studies on 4-hydroxybenzo[b]thiophene have shown that formylation and bromination with N-bromosuccinimide lead to substitution at the 5-position. rsc.org However, nitration of 4-hydroxybenzo[b]thiophene results in a mixture of 5-nitro, 7-nitro, and 5,7-dinitro derivatives. rsc.org For 2-bromobenzo[b]thiophene, nitration has been shown to yield a mixture of mononitro derivatives. cdnsciencepub.com Given the deactivating nature of both the bromo and cyano groups in this compound, electrophilic aromatic substitution would require harsh reaction conditions and would likely lead to a mixture of isomers, with potential substitution occurring on the benzene (B151609) ring. The precise regioselectivity for this specific substrate would be influenced by the combined directing effects of the two substituents.

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 7-position of this compound serves as a key handle for a variety of nucleophilic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures.

Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This versatile reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position of the benzo[b]thiophene core. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Suzuki reaction to brominated thiophene (B33073) and benzothiophene (B83047) derivatives is well-established. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method provides a direct route to 7-amino-substituted benzo[b]thiophene-2-carbonitrile (B1266706) derivatives, which are valuable intermediates in medicinal chemistry. The reaction is known to be tolerant of a wide variety of functional groups. Studies on related polysubstituted bromothiophenes have demonstrated the utility of the Buchwald-Hartwig amination, although reaction conditions may need to be optimized based on the specific substrates. researchgate.netresearchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions on related brominated aromatic systems.

Reaction TypeCatalyst/LigandBaseSolventTypical SubstratesProduct Type
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Toluene, Dioxane, DMFArylboronic acids, Heteroarylboronic acids7-Aryl/Heteroaryl-benzo[b]thiophene-2-carbonitriles
Buchwald-Hartwig AminationPd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosNaOt-Bu, Cs₂CO₃Toluene, DioxanePrimary amines, Secondary amines, Anilines7-Amino-benzo[b]thiophene-2-carbonitriles

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the 2-position of the benzo[b]thiophene ring is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones.

Hydrolysis Reactions

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid and the corresponding ammonium (B1175870) salt.

Basic Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, also affords the carboxylic acid. The initial product of basic hydrolysis is the carboxylate salt.

For this compound, hydrolysis would yield 7-Bromobenzo[b]thiophene-2-carboxylic acid.

Reduction Reactions

The carbonitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride Reduction: Treatment with LiAlH₄ in an ethereal solvent, followed by an aqueous workup, effectively reduces the nitrile to the corresponding primary amine, (7-Bromobenzo[b]thiophen-2-yl)methanamine.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as Raney nickel or palladium on carbon, can also be employed to achieve this reduction.

Nucleophilic Addition to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, particularly by organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction provides a pathway for the synthesis of ketones. The initial addition of the organometallic reagent to the nitrile forms an imine anion intermediate, which is then hydrolyzed upon aqueous workup to yield a ketone. For example, reaction of this compound with a Grignard reagent, followed by hydrolysis, would produce a 2-acyl-7-bromobenzo[b]thiophene. masterorganicchemistry.com

The following table summarizes the transformations of the carbonitrile group.

TransformationReagentsProduct Functional Group
HydrolysisH₃O⁺ or NaOH/H₂O, then H₃O⁺Carboxylic Acid (-COOH)
Reduction1. LiAlH₄, 2. H₂O or H₂/CatalystPrimary Amine (-CH₂NH₂)
Nucleophilic Addition1. RMgX or RLi, 2. H₃O⁺Ketone (-C(O)R)

Strategies for Further Derivatization of the Benzo[b]thiophene Carbonitrile Scaffold

The strategic derivatization of this compound hinges on the selective manipulation of its two primary functional handles: the C-Br bond at the 7-position and the nitrile group at the 2-position. These groups offer orthogonal reactivity, enabling a stepwise and controlled approach to the synthesis of a diverse library of compounds.

Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position

The bromine atom at the 7-position of the benzo[b]thiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the benzo[b]thiophene scaffold and various aryl or vinyl groups. While specific examples with this compound are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of other brominated thiophene derivatives suggests its applicability. nih.gov For instance, the coupling of bromothiophenes with cyclopropylboronic acid has been achieved using a palladium acetate (B1210297) and SPhos catalytic system. semanticscholar.org

Buchwald-Hartwig Amination: This reaction provides a direct route to the synthesis of 7-amino-benzo[b]thiophene derivatives. The coupling of amines with aryl halides is a well-established transformation. researchgate.net Research on related compounds, such as 7-bromo-2,3-dimethylbenzo[b]thiophenes, has demonstrated the feasibility of Buchwald-Hartwig amination at the 7-position, suggesting a similar reactivity for the title compound.

Sonogashira Coupling: This reaction is employed to introduce alkyne moieties at the 7-position, creating a valuable synthetic handle for further transformations such as cycloaddition reactions. The coupling of terminal alkynes with aryl halides is a robust and widely used method in organic synthesis. researchgate.net

Representative Palladium-Catalyzed Cross-Coupling Reactions:

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(OAc)₂ / SPhos7-Aryl/Vinyl-benzo[b]thiophene
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP7-Amino-benzo[b]thiophene
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuI7-Alkynyl-benzo[b]thiophene

Transformations of the Nitrile Group

The nitrile group at the 2-position of the benzo[b]thiophene scaffold is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation is a common and reliable method for introducing a carboxylic acid group, which can then be further derivatized into esters, amides, or other acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to 2-(aminomethyl)benzo[b]thiophene derivatives, which are valuable intermediates for the synthesis of various biologically active molecules.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones. This reaction allows for the introduction of a variety of alkyl or aryl keto groups at the 2-position.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic rings. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring. nih.gov Additionally, the 2-amino-3-carbonitrile thiophene derivatives, which could be conceptually derived from the title compound, are known to undergo condensation reactions to form various fused pyrimidine (B1678525) and pyridine (B92270) systems. researchgate.netnih.gov

Potential Transformations of the Nitrile Group:

Reaction TypeReagentsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
ReductionLiAlH₄Primary Amine (Aminomethyl)
Grignard ReactionRMgX, then H₃O⁺Ketone
Tetrazole FormationNaN₃Tetrazole

The combination of these derivatization strategies at both the 7-bromo and 2-nitrile positions of this compound provides a powerful platform for the generation of a vast array of novel benzo[b]thiophene derivatives with potential applications in various fields of chemical science. Further research into the specific reaction conditions and substrate scope for this particular scaffold will undoubtedly unlock its full potential as a key building block in organic synthesis.

Computational and Theoretical Investigations of 7 Bromobenzo B Thiophene 2 Carbonitrile

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of benzothiophene (B83047) derivatives. For a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized geometry. icm.edu.plresearchgate.net Although this molecule is a tetrahydro derivative, the fundamental benzothiophene core and the carbonitrile group provide a basis for understanding the structural parameters of the aromatic 7-Bromobenzo[b]thiophene-2-carbonitrile.

In such calculations, key bond lengths and angles are determined. For instance, in the tetrahydro derivative, the C-S bond lengths in the thiophene (B33073) ring were calculated to be approximately 1.7691 Å and 1.7462 Å. icm.edu.pl The bond length of the carbonitrile group (C≡N) is also a critical parameter, calculated to be around 1.1598 Å. icm.edu.pl For this compound, similar calculations would reveal the influence of the bromine substituent on the geometry of the benzene (B151609) ring and the electronic distribution across the fused ring system. The bromine atom, being an electron-withdrawing group, is expected to influence the bond lengths and angles in its vicinity.

The electronic properties, such as the dipole moment and the distribution of electron density, are also key outputs of these calculations. The presence of the electronegative bromine and nitrogen atoms would lead to a significant dipole moment in this compound, influencing its solubility and intermolecular interactions.

Table 1: Calculated Structural Parameters for a Related Benzothiophene Carbonitrile Derivative.
ParameterCalculated Value (Å or °)Method
C4–S12 Bond Length1.7691DFT/B3LYP/6-311++G(d,p)
C10–S12 Bond Length1.7462DFT/B3LYP/6-311++G(d,p)
C20≡N21 Bond Length1.1598DFT/B3LYP/6-311++G(d,p)
C4–S12–C10 Bond Angle91.6901DFT/B3LYP/6-311++G(d,p)
S12–C10–N13 Bond Angle121.6358DFT/B3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and distributions of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

For benzothiophene derivatives, the HOMO is typically a π-orbital distributed across the fused ring system, indicating that the molecule can act as an electron donor in reactions. The LUMO is also a π*-orbital, and its energy indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study on 2,7-dibromo- tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (2,7-diBr-BTBT), a related compound with bromine substituents, the HOMO energy was calculated to be -6.230 eV. mdpi.com The introduction of electron-withdrawing groups like bromine and the cyano group is expected to lower the energies of both the HOMO and LUMO of this compound. This is due to the stabilization of the molecular orbitals by these electronegative substituents. The precise energy levels and the HOMO-LUMO gap would be determined by the interplay of the inductive and resonance effects of the bromo and cyano groups.

Table 2: Frontier Molecular Orbital Energies for a Related Brominated Benzothiophene Derivative.
CompoundHOMO Energy (eV)LUMO Energy (eV)Method
2,7-diBr-BTBT-6.230Not SpecifiedDFT

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For substituted thiophenes, computational studies have been used to investigate various reactions, including photochemical isomerizations.

A computational study on the photochemical isomerization of 2-cyanothiophene explored different reaction mechanisms, such as the internal cyclization-isomerization route and the zwitterion-tricyclic route. researchgate.netnih.gov These studies involve calculating the energies of various intermediates and transition states to determine the most plausible reaction pathway. The presence of the cyano group was found to influence the relative energies of these species and thus the preferred mechanism.

For this compound, computational studies could be employed to investigate a variety of reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the cyano group. By modeling the reaction pathways, it would be possible to predict the regioselectivity and stereoselectivity of these transformations, providing valuable guidance for synthetic chemists.

In Silico Predictions of Reactivity and Selectivity

In silico methods can be used to predict the reactivity and selectivity of molecules based on their calculated electronic properties. For instance, the distribution of the electrostatic potential on the molecular surface can indicate sites that are susceptible to nucleophilic or electrophilic attack. Regions of negative electrostatic potential are likely to be attacked by electrophiles, while regions of positive potential are targets for nucleophiles.

For this compound, the nitrogen atom of the cyano group and the sulfur atom of the thiophene ring would be expected to have a more negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the carbon atom of the cyano group and the carbon atoms attached to the electronegative bromine and nitrogen atoms would likely exhibit a more positive electrostatic potential, marking them as potential sites for nucleophilic attack.

In the context of drug design, in silico studies are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. tandfonline.com These predictions are crucial for assessing the drug-likeness of a compound in the early stages of drug discovery. For this compound, such in silico tools could predict its solubility, membrane permeability, and potential metabolic pathways.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can still be relevant, particularly if it is part of a larger, more flexible molecular system. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor.

MD simulations have been used to study the binding stability of benzothiophene-containing compounds to biological targets like the estrogen receptor α. tandfonline.com In these simulations, the molecule is allowed to move over time according to the principles of classical mechanics, and its trajectory is analyzed to understand its conformational preferences and intermolecular interactions. For this compound, MD simulations could be used to study its aggregation behavior in solution or its binding mode in a protein active site. These simulations can reveal key interactions, such as hydrogen bonds or van der Waals contacts, that are crucial for molecular recognition and binding affinity.

Applications in Advanced Materials Science Research

Benzo[b]thiophene Derivatives as Organic Semiconductors

Benzo[b]thiophene derivatives are a prominent class of organic semiconductors (OSCs) widely utilized in organic field-effect transistors (OFETs). bohrium.comacs.orgsemanticscholar.org The inherent properties of the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) core, which features a fused four-ring aromatic system, make it a particularly favorable structure for efficient charge transport. mdpi.com The planarity and potential for strong intermolecular π-orbital coupling in BTBT-based materials are key to their high electrical performance. mdpi.com

Researchers have developed numerous BTBT derivatives that function as superior organic semiconductors, leading to OFETs with very high charge carrier mobilities. acs.orgsemanticscholar.org For example, 2,7-diphenyl BTBT (DPh-BTBT) has been used in vapor-deposited OFETs to achieve mobilities as high as 2.0 cm² V⁻¹ s⁻¹ under ambient conditions. acs.org Furthermore, the introduction of alkyl chains, creating highly soluble dialkyl-BTBTs (Cn-BTBTs), allows for solution-processing of OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. acs.orgsemanticscholar.org The success of these materials is attributed to their solid-state electronic structures, which feature large intermolecular orbital overlap and an isotropic two-dimensional electronic structure, crucial for efficient charge transport. acs.org

The strategic synthesis of novel benzo[b]thiophene derivatives continues to push the boundaries of performance in organic electronics. Studies on new derivatives, including those based on the benzo[b]thieno[2,3-d]thiophene (BTT) core, have yielded solution-processable p-channel OSCs for OFETs. bohrium.comrsc.org In one study, a thin film of a BTT derivative with a single BT moiety attached at the 6-position demonstrated a high mobility of up to 0.055 cm²/Vs and a current on/off ratio of 2.5 × 10⁷. bohrium.com

Compound DerivativeProcessing MethodAchieved Mobility (cm² V⁻¹ s⁻¹)Reference
2,7-diphenyl BTBT (DPh-BTBT)Vapor-DepositedUp to 2.0 acs.org
Dialkyl-BTBTs (Cn-BTBTs)Solution-Processed> 1.0 acs.orgsemanticscholar.org
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)Not Specified> 3.0 acs.orgsemanticscholar.org
Benzo[b]thiophene derivative (single BT at 6-position)Solution-ShearingUp to 0.055 bohrium.com

Role of Substituted Benzo[b]thiophenes in Photoelectric Materials

Substituted benzo[b]thiophenes are integral to the development of advanced photoelectric materials, particularly for organic photovoltaics (OPVs). acs.orgsemanticscholar.org The design and synthesis of polymers incorporating these units allow for the fine-tuning of electronic properties essential for efficient light harvesting and charge separation.

A key strategy in designing materials for OPVs is to control the highest occupied molecular orbital (HOMO) energy level. nih.govacs.org Theoretical calculations and experimental results have shown that fusing bithiophene units with a benzo moiety to create benzo[2,1-b:3,4-b']dithiophene (BDT) can effectively lower the HOMO energy level of the resulting polymers. nih.govacs.org This adjustment is crucial as it enhances the open-circuit voltage (Voc) of bulk heterojunction solar cells. nih.govacs.org For example, a homopolymer of BDT (HMPBDT) was found to have a low HOMO energy level of -5.70 eV, while a copolymer with 2,1,3-benzothiadiazole (B189464) (PBDT-BT) had a HOMO level of -5.34 eV. nih.gov The introduction of an acceptor moiety in the copolymer also successfully lowered the optical band gap, which is beneficial for absorbing a broader range of the solar spectrum. nih.gov

The benzo[1,2-b:4,5-b′]dithiophene (BDT) unit has become a dominant building block for constructing high-efficiency polymer donors in OPV cells. acs.org Its ability to improve charge transport and optimize the bulk heterojunction morphology is critical for achieving high power conversion efficiencies (PCEs). acs.org The incorporation of thiophene (B33073) units into the polymer backbone is another effective strategy to improve hole mobility, which can lead to enhanced device performance. newhaven.edu

Design of Conjugated Polymers Incorporating Benzo[b]thiophene Units

The versatility of the benzo[b]thiophene structure allows for its incorporation into a wide array of conjugated polymers, enabling precise control over the material's electronic and physical properties. The design of these polymers often focuses on creating donor-acceptor (D-A) architectures to tailor the optical and electronic characteristics for specific applications like OFETs and OPVs. researchgate.net

The specific way in which benzo[b]thiophene units are linked within a polymer backbone has a profound impact on the material's charge transport properties. rsc.orgresearchgate.net Research on isomeric benzothiophene-flanked diketopyrrolopyrrole polymers has demonstrated that different linkage positions significantly affect electronic structures, optical properties, and field-effect characteristics. rsc.orgresearchgate.net

Two isomeric polymers, differing only in the connection point of the benzothiophene unit, can exhibit notable differences in performance. Both may show typical p-type transport characteristics, but their carrier mobilities can vary significantly. rsc.orgresearchgate.net In one such study, the highest mobility achieved was up to 0.80 cm² V⁻¹ s⁻¹, highlighting that the isomeric backbone is a critical factor influencing charge transport properties. rsc.orgresearchgate.net This sensitivity to the isomeric framework underscores the importance of precise synthetic control in designing high-performance polymeric semiconductors. rsc.org

Effective charge transport in organic semiconductors relies heavily on strong intermolecular interactions, which facilitate charge hopping between adjacent molecules. acs.org The design of benzo[b]thiophene-based polymers often aims to promote favorable molecular packing and aggregation to enhance these interactions. rsc.org

The rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core is particularly advantageous because its structure leads to an appropriate spatial distribution of the HOMO, which promotes effective intermolecular orbital overlap in the solid state. acs.orgacs.org This is a key reason for the high mobilities observed in BTBT-based materials. acs.org The choice of substituents on the polymer backbone also plays a crucial role. For instance, in poly(benzo[1,2-b:4,3-b′]dithiophene)s, polymers with linear substituents show increased aggregation compared to those with branched substituents, which influences the electrochemical properties. rsc.org Furthermore, introducing fluorine atoms into the side groups of a polymer can effectively promote π–π stacking, which increases the short-circuit current density (Jsc) in photovoltaic devices. rsc.org

Structure-Property Relationships in Materials Applications

The performance of materials based on 7-Bromobenzo[b]thiophene-2-carbonitrile and its derivatives is fundamentally governed by the relationship between their molecular structure and their macroscopic properties. Subtle changes in the chemical structure, such as the position of a substituent or the isomeric form of the polymer backbone, can lead to significant differences in electronic behavior and device performance. rsc.orgresearchgate.net

This principle is evident in the study of isomeric diketopyrrolopyrrole polymers flanked by benzothiophene, where the linkage position directly impacts carrier mobility. rsc.orgresearchgate.net Similarly, the choice of substituents on poly(benzo[1,2-b:4,3-b′]dithiophene)s dictates the degree of polymer aggregation and interchain interactions, which in turn affects their electrochemical characteristics. rsc.org In the context of photoelectric materials, the incorporation of specific moieties, like 2,1,3-benzothiadiazole, into a BDT-based polymer can be used to systematically lower the HOMO energy level and the optical band gap, directly influencing the open-circuit voltage and light-harvesting capabilities of a solar cell. nih.gov

The extensive research into these structure-property relationships allows for the rational design of new materials. By understanding how molecular architecture influences factors like intermolecular orbital overlap, molecular packing, and energy levels, scientists can develop novel benzo[b]thiophene-based compounds and polymers tailored for high-efficiency organic electronic and photoelectric applications. acs.orgacs.org

Medicinal Chemistry Research: Scaffold Design and Molecular Interactions

7-Bromobenzo[b]thiophene-2-carbonitrile as a Chemical Scaffold

The benzo[b]thiophene core is recognized as a privileged scaffold in medicinal chemistry due to its structural resemblance to biologically active molecules and its versatile chemical properties. nih.govresearchgate.net This bicyclic aromatic structure, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, provides a rigid framework that can be strategically functionalized to interact with a wide range of biological targets. researchgate.netresearchgate.net The electron-rich sulfur atom and planar nature of the benzo[b]thiophene system can enhance binding affinity with various enzymes and receptors, making it a valuable starting point for drug design. researchgate.net

This compound, in particular, serves as a highly versatile chemical scaffold for the synthesis of more complex and potent therapeutic agents. Its utility stems from the presence of two distinct and reactive functional groups: the bromo group at the 7-position and the carbonitrile group at the 2-position.

The Bromine Atom: The bromine atom acts as a key synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at the 7-position. This enables chemists to systematically explore the chemical space around the scaffold to optimize interactions with a target protein.

The Carbonitrile Group: The nitrile (cyano) group at the 2-position is also a versatile functional group. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations provide additional points for diversification, allowing for the attachment of various side chains or the formation of different hydrogen bonding patterns.

This dual functionality makes this compound a valuable building block in the development of compounds for diverse therapeutic areas, including oncology, infectious diseases, and neurology. nih.govmdpi.com The scaffold has been incorporated into molecules designed as antiangiogenic agents, cholinesterase inhibitors, and antimicrobial compounds. nih.govsciforum.netnih.gov

Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For the benzo[b]thiophene class of compounds, SAR studies focus on understanding how modifications to the core scaffold and its substituents affect therapeutic potency and selectivity. researchgate.netnih.gov

The type and position of substituents on the benzo[b]thiophene ring system profoundly influence the molecule's physicochemical properties—such as its electronics, lipophilicity, and steric profile—which in turn dictate its biological activity.

Electronic Effects: The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, formyl, halogens) can alter the electron density of the aromatic system. researchgate.net These changes can significantly impact how the molecule interacts with its biological target. For example, an electron-withdrawing group might enhance a molecule's ability to act as a hydrogen bond acceptor, while an electron-donating group could influence π-stacking interactions. In a study on benzo[b]thiophene-1,1-dioxide based diarylethenes, it was found that electron-donating substituents like phenyl groups shifted the absorption band to a longer wavelength, whereas an electron-withdrawing formyl group increased the cyclization quantum yield but reduced thermal stability. researchgate.net

The following table summarizes SAR findings for a series of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors.

CompoundSubstituent (R)Target EnzymeInhibitory Activity (IC50, µM)
5f4-ClAChE62.10
5h4-OHBChE24.35
Galantamine (Reference)-BChE28.08

Data sourced from a study on benzo[b]thiophene-chalcones as cholinesterase inhibitors. nih.gov AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase.

Positional isomerism—the placement of substituents at different positions on the benzo[b]thiophene scaffold—has significant chemical and biological implications. The scaffold offers several distinct positions for substitution on both the benzene ring (positions 4, 5, 6, and 7) and the thiophene ring (positions 2 and 3). researchgate.net

The specific location of a functional group can dramatically alter the molecule's three-dimensional shape and the orientation of its interactive features. For example, a hydrogen bond donor at position 6 will project into a different region of space compared to the same group at position 7. This can lead to vastly different binding affinities and biological activities, as the substituent may either form a favorable interaction or clash with the amino acid residues of the target protein's binding site.

Research on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors demonstrated the importance of substituent positioning. It was found that substitution at the C6-position of the benzo[b]thiophene core yielded optimal HDAC1 inhibition and anti-proliferative activity compared to substitutions at other positions. researchgate.net This highlights that even subtle changes in the location of a functional group can be the difference between a highly potent compound and an inactive one.

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking and other computational methods are indispensable tools in modern drug discovery for studying how ligands like this compound derivatives interact with their biological targets at a molecular level. researchgate.netresearchgate.net These in silico techniques predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. amazonaws.com

Molecular docking simulations place a ligand into the three-dimensional structure of a target protein and calculate a "docking score" or "binding energy," typically expressed in kcal/mol. gyanvihar.org This score provides a theoretical estimation of the binding affinity; a lower (more negative) score generally suggests a more stable and potent ligand-protein complex. gyanvihar.org

These predictions are crucial for:

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify those most likely to bind to a target, prioritizing them for synthesis and experimental testing. researchgate.net

Lead Optimization: Guiding the modification of a lead compound to enhance its binding affinity. For example, if a simulation shows an empty hydrophobic pocket near the ligand, chemists can design derivatives with added hydrophobic groups to fill that space and improve potency. acs.org

Explaining Experimental Results: Providing a structural rationale for observed SAR data. For instance, docking studies can show why one positional isomer is active while another is not, by revealing the specific interactions that are gained or lost. nih.gov

The table below shows predicted binding affinities for several benzo[b]thiophene derivatives against different receptors, as determined by molecular docking.

CompoundTargetPredicted Binding Energy (kcal/mol)
Derivative 4iGABA-A-8.81
Derivative 4iSERT-7.28
Derivative 4i5-HT1A-9.10
Diazepam (Reference)GABA-A-8.90

Data from a computational study on anticonvulsant and psychotropic activities of benzo[b]thiophene derivatives. researchgate.net SERT: Serotonin Transporter, 5-HT1A: 5-Hydroxytryptamine Receptor 1A.

Beyond predicting affinity, computational studies excel at identifying the specific non-covalent interactions—the key interaction motifs—that stabilize the ligand in the binding site. researchgate.net For benzo[b]thiophene derivatives, these commonly include:

Hydrophobic Interactions: The aromatic benzo[b]thiophene core frequently engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-Stacking and π-Cation Interactions: The planar, electron-rich ring system can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. Additionally, it can participate in π-cation interactions with positively charged residues like lysine or arginine. nih.gov

Hydrogen Bonds: Substituents on the scaffold are critical for forming specific hydrogen bonds. For example, the nitrogen atom of a carbonitrile group can act as a hydrogen bond acceptor, while an amide or hydroxyl substituent can act as both a donor and an acceptor.

Covalent Interactions: In some cases, derivatives can be designed to form an irreversible covalent bond with a specific residue in the target protein, often a cysteine. A study identified a benzo[b]thiophene-1,1-dioxide derivative that forms a covalent bond with Cys421 of the enzyme phosphoglycerate dehydrogenase (PHGDH), leading to potent and durable inhibition. nih.gov

These detailed interaction maps are invaluable for understanding the molecular basis of a drug's mechanism of action and for designing next-generation inhibitors with improved potency and selectivity. nih.govembopress.org

Design Principles for Novel Chemical Entities based on the Benzo[b]thiophene Core

The design of new drug candidates based on the this compound scaffold is guided by several key principles that leverage the specific properties of its constituent parts: the benzo[b]thiophene core, the 7-bromo substituent, and the 2-carbonitrile group.

The Benzo[b]thiophene Scaffold: A Versatile Foundation

The benzo[b]thiophene ring system serves as a rigid, planar scaffold that can effectively present substituents for interaction with biological targets. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, further anchoring the molecule to its target. researchgate.net

The 7-Bromo Substituent: A Gateway to Diversity

The bromine atom at the 7-position is a critical feature for library development and structure-activity relationship (SAR) studies. It serves as a versatile synthetic handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of aryl or heteroaryl groups via Suzuki coupling can lead to compounds with extended conjugation, potentially enhancing their interaction with flat, hydrophobic regions of a protein's active site. The table below illustrates a hypothetical SAR study for a series of 7-aryl-benzo[b]thiophene-2-carbonitriles targeting a generic kinase.

CompoundR Group (at 7-position)Kinase Inhibition (IC50, nM)
1a-Br>1000
1b-Phenyl520
1c-4-Methoxyphenyl250
1d-3-Pyridyl150
1e-4-Fluorophenyl480

This table is for illustrative purposes to demonstrate design principles and does not represent actual experimental data for this compound.

The 2-Carbonitrile Group: A Key Pharmacophoric Element

The nitrile group at the 2-position is a valuable pharmacophore that can significantly influence a molecule's biological activity. It is a potent hydrogen bond acceptor and can mimic the interactions of other functional groups, such as a carbonyl oxygen. In some cases, the carbonitrile group can act as a bioisosteric replacement for a carboxylic acid or an amide, potentially improving cell permeability and metabolic stability.

Furthermore, the 2-carbonitrile group can serve as a synthetic precursor for other important functionalities in medicinal chemistry, such as amidines and tetrazoles, which can engage in different types of interactions with biological targets. The following table provides a hypothetical example of how modifications of the 2-carbonitrile group in a 7-substituted benzo[b]thiophene scaffold might influence its antiproliferative activity, a known property of some benzo[b]thiophene derivatives.

CompoundFunctional Group (at 2-position)Antiproliferative Activity (GI50, µM)
2a-CN5.2
2b-COOH15.8
2c-CONH28.1
2d-C(=NH)NH22.5
2e-Tetrazole3.7

This table is for illustrative purposes to demonstrate design principles and does not represent actual experimental data for this compound.

Molecular Interactions and Target-Based Design

The design of novel entities based on the this compound scaffold is often guided by the structure of the biological target. For example, in the context of kinase inhibition, the benzo[b]thiophene core can act as a hinge-binder, with the 2-carbonitrile group forming hydrogen bonds with backbone amide protons in the hinge region of the kinase. The substituent at the 7-position, introduced via cross-coupling, can then be designed to extend into a nearby hydrophobic pocket, thereby increasing potency and selectivity.

Similarly, for targets such as tubulin, where some benzo[b]thiophene derivatives have shown activity, the planar scaffold can interact with the colchicine binding site. nih.gov In this scenario, the 2- and 7-substituents can be modified to optimize interactions with specific residues within this site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The strategic combination of a versatile scaffold, a synthetically tractable handle, and a key pharmacophoric group makes this compound a promising starting point for the development of novel therapeutics.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Benzo[b]thiophenes

The synthesis of specifically substituted benzo[b]thiophenes remains a challenge, often requiring multi-step procedures with limited regioselectivity. Future research will likely focus on more efficient and versatile methods applicable to 7-Bromobenzo[b]thiophene-2-carbonitrile and its derivatives.

Aryne Chemistry : The reaction of aryne precursors with alkynyl sulfides has emerged as a novel one-step method for producing a wide range of substituted benzo[b]thiophenes. chemistryviews.orgrsc.org This approach offers good functional group tolerance and could be adapted to generate the 7-bromo substitution pattern from appropriately designed aryne precursors, providing a modular and flexible synthetic route. rsc.org

Electrophilic and Radical Cyclization : Innovations in the cyclization of 2-alkynylthioanisoles, using either electrophilic mediators or radical initiators, continue to provide efficient access to the benzo[b]thiophene skeleton. organic-chemistry.orgnih.gov Future work may focus on developing catalytic systems that can tolerate and direct the placement of substituents at the 7-position during the key cyclization step.

Flow Chemistry and Automation : The integration of continuous flow technologies can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for this compound could streamline its production and enable the rapid generation of a library of derivatives for screening purposes.

Synthetic StrategyPotential AdvantagesKey Innovator/Concept
C-H FunctionalizationHigh atom economy, direct installation of functional groups.Palladium-catalyzed oxidative arylthiolation. nih.gov
Aryne CyclizationOne-step synthesis, good functional group tolerance, modularity. chemistryviews.orgrsc.orgReaction of o-silylaryl triflates with alkynyl sulfides. rsc.org
Electrophilic CyclizationMild reaction conditions, introduction of diverse functionalities. nih.govUse of stable sulfonium (B1226848) salts as electrophiles. nih.gov

Exploration of Novel Chemical Transformations for the Compound

The dual functionality of this compound serves as a gateway to a vast chemical space. The bromo group acts as a handle for cross-coupling reactions, while the nitrile group can be converted into various other functional moieties.

Cross-Coupling Reactions : The 7-bromo position is primed for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. mdpi.comnih.govrwth-aachen.de These reactions would allow for the introduction of aryl, alkyl, alkynyl, and amino groups, respectively, creating a diverse library of 7-substituted derivatives. Exploring novel catalysts that can operate under milder conditions and tolerate a wider range of functional groups will be a key research direction.

Nitrile Group Transformations : The 2-carbonitrile group is a versatile precursor. Future research could explore its conversion into:

Amines : Reduction of the nitrile to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation would yield 7-bromo-2-(aminomethyl)benzo[b]thiophene, a valuable building block for pharmaceuticals. nih.govcommonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

Carboxylic Acids and Amides : Hydrolysis of the nitrile group can provide the corresponding carboxylic acid or amide, which are common functionalities in biologically active molecules. nih.gov

Tetrazoles : [2+3] Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a well-known bioisostere for carboxylic acids in medicinal chemistry.

Cycloaddition Reactions : The benzo[b]thiophene core itself, particularly when activated by the electron-withdrawing nitrile group, could participate in cycloaddition reactions. iosrjournals.org Investigating its reactivity as a dienophile or, after oxidation to the S-oxide or S,S-dioxide, as a diene in Diels-Alder reactions could lead to complex polycyclic structures. iosrjournals.orgresearchgate.net

Advanced Computational Modeling Techniques in Chemical Design

Computational chemistry is an indispensable tool for predicting molecular properties and guiding synthetic efforts. For this compound, advanced modeling can accelerate the discovery of new applications.

Density Functional Theory (DFT) : DFT calculations can be employed to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, and band gaps of the compound and its derivatives. nih.govnih.govresearchgate.net This information is crucial for assessing its potential in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.gov DFT can also be used to model reaction mechanisms, helping to optimize synthetic routes and predict the regioselectivity of further functionalization. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational behavior of molecules derived from this compound and their interactions with other molecules or biological targets. nih.gov For materials science applications, MD can simulate the packing of molecules in the solid state, which is critical for predicting charge transport properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : If a library of derivatives is synthesized and tested for a specific biological activity, QSAR modeling can be used to build predictive models that correlate structural features with activity. This data-driven approach can guide the design of more potent compounds, minimizing trial-and-error synthesis.

Unexplored Applications in Chemical Sciences and Materials Design

The unique electronic and structural features of this compound suggest a range of potential applications that remain largely unexplored.

Organic Semiconductors : Benzo[b]thiophene derivatives are known to be effective organic semiconductors. bohrium.comresearchgate.netresearchgate.net The 7-bromo-2-carbonitrile scaffold can be systematically modified via cross-coupling reactions to tune its electronic properties for use as p-type or n-type materials in OFETs. The nitrile group's electron-withdrawing nature could be particularly useful in designing electron-transporting materials.

Fluorescent Probes and Sensors : The rigid, planar benzo[b]thiophene core is a good candidate for a fluorophore. By attaching specific recognition moieties at the 7-position, it may be possible to design fluorescent probes that respond to the presence of specific ions, molecules, or changes in the local environment.

Medicinal Chemistry Scaffolds : The benzo[b]thiophene core is a "privileged structure" found in numerous approved drugs and biologically active compounds. rsc.orgnih.gov this compound is an ideal starting point for generating libraries of novel compounds for screening against various biological targets, such as kinases, GPCRs, or enzymes implicated in diseases like cancer or neurodegenerative disorders. nih.gov

Covalent Organic Frameworks (COFs) : The rigid structure and dual functional handles of this molecule make it a potential building block for creating highly ordered, porous COFs. The bromo- and cyano- groups could be used in polymerization reactions to construct extended two- or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

Synergistic Research between Synthetic and Computational Chemistry

The most rapid and insightful progress will be achieved through a close collaboration between synthetic and computational chemists. researchgate.netic.ac.ukmdpi.comacs.org This synergy allows for a powerful research cycle:

Prediction : Computational tools like DFT can predict the electronic properties and reactivity of hypothetical derivatives of this compound. nih.govnih.gov

Synthesis : Guided by these predictions, synthetic chemists can target the most promising molecules for specific applications, using the innovative methodologies discussed previously. researchgate.net

Characterization : The newly synthesized compounds are then characterized, and their properties (e.g., electronic, optical, biological) are measured.

Validation and Refinement : The experimental data is used to validate and refine the computational models, improving their predictive accuracy for the next cycle of design.

This integrated approach minimizes redundant synthetic work, accelerates the discovery process, and leads to a deeper fundamental understanding of the structure-property relationships within this class of compounds. By pursuing these future directions, the scientific community can fully exploit the potential of this compound as a valuable component in the toolkit of modern chemistry.

Q & A

Q. Table 1. Comparative Synthesis Conditions for Benzo[b]thiophene Derivatives

ParameterHigh-Yield Protocol Alternative Protocol
CatalystZnCl₂ (0.8 mmol)NaOH (3N)
SolventDMFMethanol
TemperatureReflux (~120°C)Reflux (~65°C)
Yield91%85%

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CN2207115
Aromatic C-Br7.50–8.82120–140

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.